5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl It is a derivative of imidazo[1,5-a]pyrazine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminoethane with glyoxal in the presence of hydrochloric acid, leading to the formation of the imidazo[1,5-a]pyrazine ring system. The reaction is usually carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine-1-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of N-alkylated imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for specific interactions in biological systems and makes it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2,(H,11,12);1H |
InChI Key |
KTSKGTCBPDKGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C(=O)O.Cl |
Origin of Product |
United States |
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